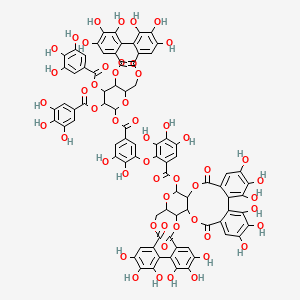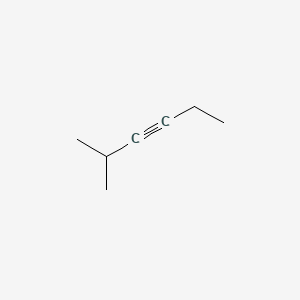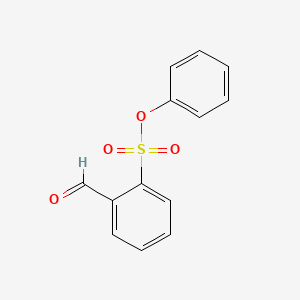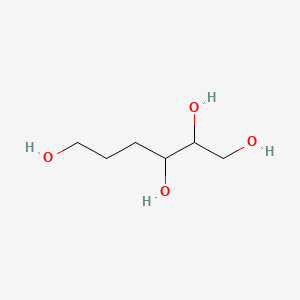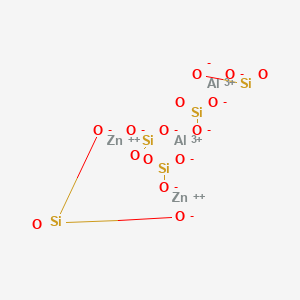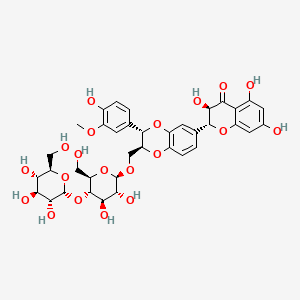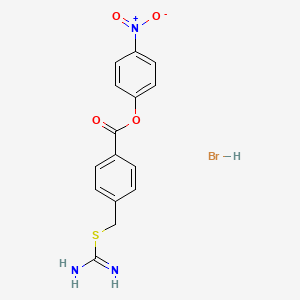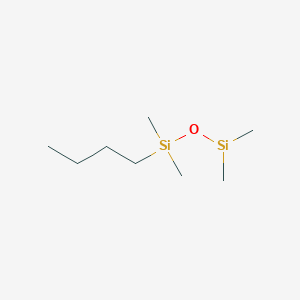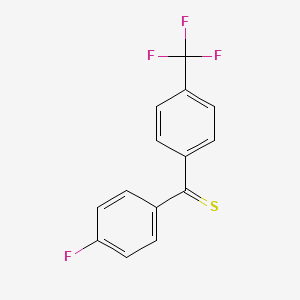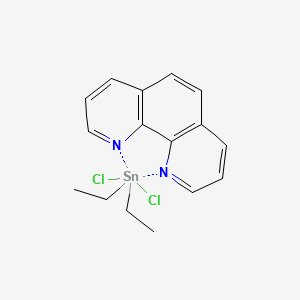
Dichloro(diethyl)stannane;1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(diethyl)stannane;1,10-phenanthroline: is a coordination compound that combines the organotin compound dichloro(diethyl)stannane with the heterocyclic ligand 1,10-phenanthroline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(diethyl)stannane;1,10-phenanthroline typically involves the reaction of dichloro(diethyl)stannane with 1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(diethyl)stannane;1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The chlorine atoms in dichloro(diethyl)stannane can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines, amines, and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of new coordination complexes.
Aplicaciones Científicas De Investigación
Chemistry: Dichloro(diethyl)stannane;1,10-phenanthroline is used in coordination chemistry studies to explore the bonding and reactivity of organotin compounds. It serves as a model compound for understanding the behavior of tin in different chemical environments.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent
Medicine: The compound’s potential antimicrobial properties make it a candidate for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymerization and other industrial processes.
Mecanismo De Acción
The mechanism of action of dichloro(diethyl)stannane;1,10-phenanthroline involves its interaction with molecular targets through coordination bonds. The 1,10-phenanthroline ligand can chelate metal ions, enhancing the compound’s stability and reactivity. The molecular pathways involved depend on the specific application, such as antimicrobial activity or catalytic processes.
Comparación Con Compuestos Similares
- 4,7-Dichloro-1,10-phenanthroline
- 5-Chloro-1,10-phenanthroline
- 5,6-Dimethyl-1,10-phenanthroline
- 4,7-Dihydroxy-1,10-phenanthroline
Comparison: Dichloro(diethyl)stannane;1,10-phenanthroline is unique due to the presence of both organotin and 1,10-phenanthroline components. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that lack either the organotin or phenanthroline moiety. The specific coordination environment provided by 1,10-phenanthroline also contributes to its unique behavior in chemical and biological systems.
Propiedades
Número CAS |
20742-27-2 |
|---|---|
Fórmula molecular |
C16H18Cl2N2Sn |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
dichloro(diethyl)stannane;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H5.2ClH.Sn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h1-8H;2*1H2,2H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
AXFQBNWFPNLNJB-UHFFFAOYSA-L |
SMILES canónico |
CC[Sn](CC)(Cl)Cl.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


